molecular formula C20H23NO2 B14001002 2-Morpholin-4-yl-1-(4-phenethylphenyl)ethanone CAS No. 7495-27-4

2-Morpholin-4-yl-1-(4-phenethylphenyl)ethanone

Katalognummer: B14001002
CAS-Nummer: 7495-27-4
Molekulargewicht: 309.4 g/mol
InChI-Schlüssel: LCOIMAVMYUQTTM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Morpholin-4-yl-1-(4-phenethylphenyl)ethanone is a chemical compound with the molecular formula C18H21NO2 It is characterized by the presence of a morpholine ring and a phenethylphenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Morpholin-4-yl-1-(4-phenethylphenyl)ethanone typically involves the reaction of 4-phenethylbenzaldehyde with morpholine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction can be represented as follows:

[ \text{4-Phenethylbenzaldehyde} + \text{Morpholine} \rightarrow \text{this compound} ]

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

2-Morpholin-4-yl-1-(4-phenethylphenyl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) are used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

2-Morpholin-4-yl-1-(4-phenethylphenyl)ethanone has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing.

Wirkmechanismus

The mechanism of action of 2-Morpholin-4-yl-1-(4-phenethylphenyl)ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1-(4-Morpholinyl)-2-phenyl-1-ethanone
  • 1-[4-(2-Morpholin-4-yl-2-oxoethoxy)phenyl]ethanone
  • 3-Methoxy-4-(2-morpholin-4-yl-2-oxoethoxy)benzaldehyde

Uniqueness

2-Morpholin-4-yl-1-(4-phenethylphenyl)ethanone is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a morpholine ring and a phenethylphenyl group sets it apart from other similar compounds, making it a valuable compound for various research applications.

Eigenschaften

CAS-Nummer

7495-27-4

Molekularformel

C20H23NO2

Molekulargewicht

309.4 g/mol

IUPAC-Name

2-morpholin-4-yl-1-[4-(2-phenylethyl)phenyl]ethanone

InChI

InChI=1S/C20H23NO2/c22-20(16-21-12-14-23-15-13-21)19-10-8-18(9-11-19)7-6-17-4-2-1-3-5-17/h1-5,8-11H,6-7,12-16H2

InChI-Schlüssel

LCOIMAVMYUQTTM-UHFFFAOYSA-N

Kanonische SMILES

C1COCCN1CC(=O)C2=CC=C(C=C2)CCC3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.